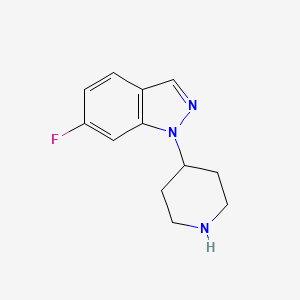

6-fluoro-1-(piperidin-4-yl)-1H-indazole

Description

6-Fluoro-1-(piperidin-4-yl)-1H-indazole is a heterocyclic compound featuring a fluorine substituent at the 6-position of the indazole scaffold and a piperidin-4-yl group at the 1-position. This structure combines the rigidity of the indazole core with the conformational flexibility of the piperidine ring, making it a promising candidate for medicinal chemistry applications.

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

6-fluoro-1-piperidin-4-ylindazole |

InChI |

InChI=1S/C12H14FN3/c13-10-2-1-9-8-15-16(12(9)7-10)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6H2 |

InChI Key |

IMLMUDZMPPPKBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C3=C(C=CC(=C3)F)C=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1–S4) These compounds share a fluorine atom and piperidinyl group but replace the indazole core with a benzo[d]isoxazole scaffold. However, the indazole-based 6-fluoro-1-(piperidin-4-yl)-1H-indazole may exhibit enhanced metabolic stability due to the indazole’s resistance to oxidative degradation compared to benzo[d]isoxazole.

1H-Indazole Derivatives with 4-/6-Position Substituents

Qian et al. synthesized 1H-indazole derivatives with substituents at both 4- and 6-positions. Compound 120 (6-substituted) demonstrated potent IDO1 inhibition (IC50 = 5.3 µM), attributed to interactions between the indazole core and the heme iron in IDO1. The 6-fluoro substituent in this compound may similarly enhance target binding by optimizing hydrophobic interactions with enzyme pockets .

Piperidine-Modified Analogues

- 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole Oxalate This compound, a 5-HT4 receptor agonist, replaces the 6-fluoro group with an isopropyl substituent and introduces an oxadiazole linker. It is used in treating Alzheimer’s disease and cognitive disorders .

DMPI and CDFII (Piperidinyl-Indole Derivatives)

These indole-based compounds (e.g., DMPI: 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) demonstrate synergistic antibacterial activity with carbapenems against MRSA. The indazole scaffold in this compound may offer improved π-π stacking interactions over indole, enhancing antimicrobial potency .

Pharmacokinetic Properties

*Hypothetical value based on structural analogy.

Key Research Findings and Trends

- Fluorine’s Role : The 6-fluoro group enhances target binding through electronegative interactions and metabolic stability .

- Piperidine Flexibility : The piperidin-4-yl group contributes to conformational adaptability, critical for receptor agonism (e.g., 5-HT4) .

- Scaffold Differences : Indazole derivatives generally outperform benzo[d]isoxazole and indole analogues in enzymatic inhibition and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.